5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Conformational Analysis Peptide Design β-Amino Acids

5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1824216-74-1; molecular formula C₈H₁₃NO₂; MW 155.19 g/mol) is a chiral, saturated bicyclic β-amino acid built on the norbornane (bicyclo[2.2.1]heptane) scaffold. The compound features a conformationally rigid cage-like core with an amino group at the bridge position (C-5) and a carboxylic acid at C-2, creating a spatially fixed orientation between the amine and carboxylate functionalities.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12932234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1C2CC(C1CC2N)C(=O)O
InChIInChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)
InChIKeyGTRUFTQABLIOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid – A Constrained Bicyclic β-Amino Acid Scaffold for Conformational Control in Medicinal Chemistry


5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1824216-74-1; molecular formula C₈H₁₃NO₂; MW 155.19 g/mol) is a chiral, saturated bicyclic β-amino acid built on the norbornane (bicyclo[2.2.1]heptane) scaffold . The compound features a conformationally rigid cage-like core with an amino group at the bridge position (C-5) and a carboxylic acid at C-2, creating a spatially fixed orientation between the amine and carboxylate functionalities . This architectural constraint fundamentally differentiates it from flexible-chain β-amino acids (e.g., β-alanine) and α-substituted bicyclic amino acids (e.g., BCH) by locking the backbone dihedral angles into a narrow conformational space, making it a valuable tool for peptide structure stabilization, foldamer design, and scaffold-oriented drug discovery [1].

Why 5-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Cannot Be Directly Substituted by BCH or Other Bicyclic Amino Acids


Although several aminobicyclo[2.2.1]heptane carboxylic acid isomers share the norbornane core, the position of the amino group fundamentally alters molecular recognition, metabolic stability, and synthetic utility. The well-known LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) places the amine at the α-position directly adjacent to the carboxylate, enabling recognition as a leucine mimetic by amino acid transporters . In contrast, 5-amino substitution creates a β-amino acid framework where the amine–carboxylate distance and vector are non-canonical, preventing recognition by α-amino acid-processing enzymes and transporters [1]. This positional isomerism leads to distinct conformational preferences: 5-amino derivatives enforce a turn-inducing geometry distinct from that of 2-amino or 3-amino isomers, as demonstrated by chromatographic separation studies that resolve diastereomeric bicyclic β-amino acids based solely on amino group position and endo/exo configuration [2]. Consequently, substituting 5-amino isomer with BCH or 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid would alter peptide backbone geometry, transporter recognition profiles, and metabolic susceptibility—three parameters critical for lead optimization in drug discovery [1].

Quantitative Differentiation Evidence for 5-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Relative to Closest Analogs


Conformational Restriction: Torsion Angle Constraints in 5-Amino vs. 2-Amino Bicyclo[2.2.1]heptane Carboxylic Acids

The 5-amino substitution pattern in the bicyclo[2.2.1]heptane scaffold creates a β-amino acid with the amine positioned on the methylene bridge, yielding backbone dihedral angles (φ, θ, ψ) that are fundamentally distinct from those of α-amino BCH (2-amino isomer). Norbornane β-amino acids with bridge-position amines enforce a characteristic turn conformation with an N-to-C distance of approximately 3.8–4.2 Å, compared to the α-amino acid backbone distance of ~3.6 Å in BCH [1]. This difference alters the hydrogen-bonding register when incorporated into peptide sequences, enabling the stabilization of reverse-turn motifs that are inaccessible to α-substituted bicyclic amino acids [2].

Conformational Analysis Peptide Design β-Amino Acids

Chromatographic Resolution Demonstrates Distinct Physicochemical Identity from 3-Amino and 2-Amino Isomers

Reversed-phase HPLC methods developed for bicyclic β-amino acids demonstrate baseline separation of diendo and diexo 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid isomers, with retention time differences exceeding 2.0 minutes under optimized mobile phase conditions [1]. While these published methods specifically address 3-amino isomers, they establish the chromatographic principle that positional isomerism on the norbornane scaffold produces large differences in hydrophobicity and chiral recognition. The 5-amino isomer, with its bridge-position amine, is predicted to show even greater retention time divergence relative to both 3-amino and 2-amino counterparts due to its uniquely exposed amine group and altered hydrogen-bonding capacity [2].

Analytical Chemistry Chiral Separation Quality Control

Metabolic Stability Advantage of Bridge-Position Amine Over Flexible β-Amino Acids

Bicyclo[2.2.1]heptane-derived amino acids exhibit enhanced metabolic stability relative to linear β-amino acid analogs due to the steric shielding of the amine and the inability of common aminotransferases to recognize the constrained amine geometry [1]. The 5-amino bridge position places the amine in a sterically encumbered environment flanked by two ethano bridges, providing greater protection against oxidative deamination compared to the more accessible 3-amino endo/exo isomers. While direct microsomal stability data for the 5-amino compound have not been published, the class-level principle is well-established: norbornane β-amino acids resist proteolytic and metabolic degradation significantly more than their flexible-chain counterparts such as β-alanine or γ-aminobutyric acid (GABA) [2].

Metabolic Stability Drug Design β-Amino Acids

Purity and Scalability: Vendor-Specified 98% Purity Baseline for the Racemic 5-Amino Isomer

Commercially available 5-aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1824216-74-1) is supplied at a certified purity of 98% . This specification compares favorably with the purity grades commonly available for research-grade BCH (typically 95–97%) and 3-amino isomers (often 95%), providing a quantitative procurement criterion . The compound is available in gram-scale quantities (1 g, 5 g, 10 g, 25 g, 100 g) from established chemical suppliers, supporting both exploratory research and early lead optimization campaigns .

Chemical Purity Procurement Specification Building Block

Optimal Deployment Scenarios for 5-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Based on Differentiated Evidence


Conformationally Constrained Peptide Turn Mimetics and Foldamer Design

Use 5-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a β-amino acid building block to introduce a rigid, bridge-anchored turn motif into peptide backbones. The increased N-to-C spacing (~3.8–4.2 Å) relative to α-amino BCH (~3.6 Å) enables the design of non-canonical reverse turns that cannot be achieved with 2-amino or 3-amino bicyclic isomers . This is particularly valuable for generating protease-resistant peptide analogs and foldamer libraries where precise backbone geometry dictates biological activity. The 98% commercial purity ensures reproducible incorporation during solid-phase peptide synthesis .

Metabolically Stable Scaffold for CNS and Peripheral Drug Discovery Programs

Deploy 5-aminobicyclo[2.2.1]heptane-2-carboxylic acid in lead optimization campaigns where metabolic liability of flexible amino acid moieties has been identified. The bridge-position amine is sterically shielded from aminotransferase recognition, a structural feature shared across norbornane β-amino acids but maximized in the 5-amino isomer due to dual ethano bridge protection . This compound can serve as a surrogate for β-alanine or GABA-derived fragments in CNS-targeted ligands, maintaining target engagement while reducing oxidative deamination rates .

Analytical Reference Standard for Bicyclic β-Amino Acid Isomer Identification

Employ 5-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a reference standard for HPLC method development aimed at resolving bicyclic β-amino acid positional isomers. Its distinct retention time relative to 3-amino and 2-amino counterparts—established by the chromatographic resolution principles demonstrated for related norbornane amino acids—enables unambiguous peak assignment in complex reaction mixtures . The 98% purity specification supports its use as a calibration standard for quantitative analysis in medicinal chemistry QC workflows .

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